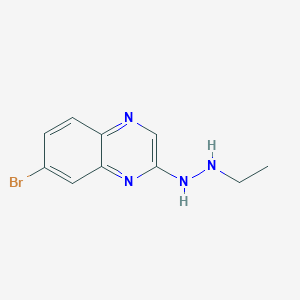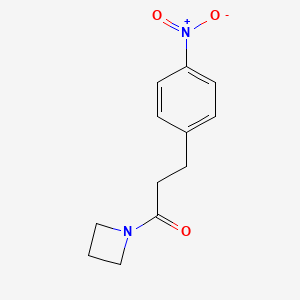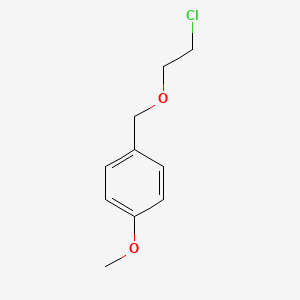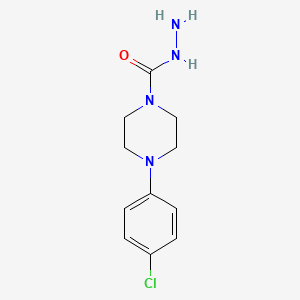
2-(2,6-Dibromopyridin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dibromopyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a hydroxyl group attached to the propan-2-ol moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-pyridinol to obtain 2,6-dibromo-4-pyridinol, which is then reacted with acetone under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-(2,6-Dibromopyridin-4-yl)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of brominating agents and controlled reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dibromopyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-(2,6-dibromopyridin-4-yl)propan-2-one.
Reduction: Formation of 2-(2,6-dihydropyridin-4-yl)propan-2-ol.
Substitution: Formation of 2-(2,6-dibromopyridin-4-yl)propan-2-amine or 2-(2,6-dibromopyridin-4-yl)propan-2-thiol.
Aplicaciones Científicas De Investigación
2-(2,6-Dibromopyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dibromopyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromopyridin-2-yl)propan-2-ol: Similar structure but with only one bromine atom.
2-(2-Bromopyridin-4-yl)propan-2-ol: Similar structure but with bromine at a different position.
2-(6-Bromo-2-pyridyl)-2-propanol: Similar structure but with bromine at the 6 position only.
Uniqueness
The combination of bromine atoms and the hydroxyl group provides distinct chemical properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C8H9Br2NO |
|---|---|
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
2-(2,6-dibromopyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H9Br2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 |
Clave InChI |
IDANPKODMMCXSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NC(=C1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)


![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)
![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)


![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)

![tert-butyl 4-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B13873806.png)
![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)
